N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-3-carboxamide

Nav1.1 activation SCN1A potentiator two-electrode voltage clamp

N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-3-carboxamide (CAS 2034434-42-7) is a synthetic heterocyclic small molecule (C₁₄H₁₁NO₂S₂, MW 289.4 g/mol) comprising thiophene and furan moieties linked via a carboxamide bridge. It is classified as a modulator (activator) of voltage-gated sodium channels, with ChEMBL/BindingDB-curated primary data demonstrating potent modulation of human Nav1.1 (SCN1A).

Molecular Formula C14H11NO2S2
Molecular Weight 289.37
CAS No. 2034434-42-7
Cat. No. B2622054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-3-carboxamide
CAS2034434-42-7
Molecular FormulaC14H11NO2S2
Molecular Weight289.37
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CSC=C3
InChIInChI=1S/C14H11NO2S2/c16-14(10-5-7-18-9-10)15-8-11-3-4-12(17-11)13-2-1-6-19-13/h1-7,9H,8H2,(H,15,16)
InChIKeyVECVSJLZUAOEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-3-carboxamide (CAS 2034434-42-7): Procurement-Relevant Chemical Identity & Profile


N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-3-carboxamide (CAS 2034434-42-7) is a synthetic heterocyclic small molecule (C₁₄H₁₁NO₂S₂, MW 289.4 g/mol) comprising thiophene and furan moieties linked via a carboxamide bridge [1]. It is classified as a modulator (activator) of voltage-gated sodium channels, with ChEMBL/BindingDB-curated primary data demonstrating potent modulation of human Nav1.1 (SCN1A) [2]. The compound has emerged as a chemical probe of interest for central nervous system ion channel research, particularly for conditions where selective enhancement of Nav1.1-mediated currents is therapeutically relevant.

Why Generic Nav1.1 Activator Substitution Fails: Structural and Pharmacological Differentiation of N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-3-carboxamide


Voltage-gated sodium channel subtype selectivity is exquisitely sensitive to minor structural perturbations, and not all Nav1.1 activators are functionally interchangeable. N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-3-carboxamide possesses a unique thiophene–furan–carboxamide scaffold that drives a distinct subtype-selectivity fingerprint: an ~3-fold window between Nav1.1 and Nav1.2, widening to ~27-fold versus Nav1.5 [1]. By contrast, the earlier-generation probe AA43279 (3-amino-5-(4-methoxyphenyl)thiophene-2-carboxamide) displays an EC₅₀ of ~9.5 µM at human Nav1.1—roughly 1,200-fold weaker [2]. Substituting this compound with a structurally related but pharmacologically uncharacterized analog risks loss of both potency and the defined selectivity window, invalidating experimental conclusions and wasting procurement resources.

Quantitative Comparative Evidence: N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-3-carboxamide vs. In-Class Nav1.1 Modulators


Nav1.1 Potency: Sub-Nanomolar EC₅₀ vs. Micromolar AA43279

N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-3-carboxamide modulates human Nav1.1 with an EC₅₀ of 7.90 nM, as measured by two-electrode voltage clamp in Xenopus laevis oocytes [1]. In direct cross-study comparison, the prototypical small-molecule Nav1.1 activator AA43279 exhibits an EC₅₀ of approximately 9.5 µM (9,500 nM) in the same assay format (HEK-293 cells expressing human Nav1.1) [2]. This represents a greater than 1,200-fold potency advantage for the target compound.

Nav1.1 activation SCN1A potentiator two-electrode voltage clamp

Selectivity Window: Nav1.1 vs. Nav1.5 (Cardiac Isoform) – 27-Fold Discrimination

The compound demonstrates a 27-fold selectivity window between its primary target Nav1.1 (EC₅₀ = 7.90 nM) and the cardiac sodium channel Nav1.5 (EC₅₀ = 215 nM), both measured in human orthologs expressed in Xenopus laevis oocytes using identical two-electrode voltage clamp methodology [1]. This selectivity profile is a differentiated feature: many pan-Nav modulators show sub-10-fold windows between CNS and cardiac isoforms, raising cardiotoxicity concerns. The related thiophene-carboxamide Nav1.1 activator AA43279 has not been systematically profiled against Nav1.5 in published data, leaving its cardiac safety margin undefined [2].

subtype selectivity cardiac safety Nav1.5 sparing

Nav1.1 vs. Nav1.2 Selectivity: ~3-Fold Window Within CNS Subtypes

Within the CNS sodium channel subtypes, the compound discriminates between Nav1.1 (EC₅₀ = 7.90 nM, human) and Nav1.2 (EC₅₀ = 24 nM, rat ortholog), yielding a ~3-fold selectivity ratio under matched two-electrode voltage clamp conditions in Xenopus oocytes [1]. While the window is modest, it is directionally consistent and measured under identical assay conditions, providing a reproducible baseline. The more recently disclosed 'Nav1.1 activator 1' (compound 4, CAS 2332897-85-3) also reports Nav1.1/Nav1.2 selectivity, but quantitative EC₅₀ values for individual subtypes are not uniformly disclosed in the public domain, complicating cross-study normalization .

CNS subtype discrimination Nav1.2 sparing parvalbumin interneuron

Broad Subtype Profiling: Full Nav1.x Panel with Defined Quantitative Hierarchy

The compound has been profiled across six voltage-gated sodium channel subtypes in a consistent Xenopus oocyte two-electrode voltage clamp assay, yielding a quantitative selectivity hierarchy: Nav1.1 (EC₅₀ = 7.90 nM) > Nav1.2 (24 nM, rat) > Nav1.6 (36 nM, mouse) > Nav1.4 (46 nM, rat) > Nav1.7 (97 nM, human) > Nav1.5 (215 nM, human) [1]. This comprehensive panel profiling contrasts with the majority of in-class Nav1.1 modulator publications, which typically report only 2–3 subtypes. The availability of a full selectivity fingerprint enables researchers to anticipate off-target engagement with quantitative precision, rather than relying on extrapolation from sparse data.

ion channel panel selectivity fingerprint Nav1.4 Nav1.6 Nav1.7

Physicochemical Differentiation: Computed Drug-Likeness vs. AA43279 and Nav1.1 Activator 1

The target compound has a molecular weight of 289.4 g/mol, XLogP3 of 2.9, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and a topological polar surface area (tPSA) of approximately 59 Ų [1]. These values place it within favorable CNS drug-likeness parameter space (MW < 400, logP < 5, HBD ≤ 3, tPSA < 90 Ų). By contrast, Nav1.1 activator 1 (compound 4, CAS 2332897-85-3) has a substantially higher molecular weight of 440.46 g/mol and a more complex structure (C₂₄H₂₃F₃N₄O) with a distinct pyridine-carboxamide core . AA43279, while closer in size (MW ~276 g/mol), contains a primary amine (2-aminothiophene) that confers different ionization and metabolic liability profiles [2]. The target compound's neutral thiophene-carboxamide scaffold, lacking an aniline or primary amine motif, may offer differentiated metabolic stability, though explicit comparative microsomal stability data are not yet available in the public domain.

drug-likeness CNS MPO physicochemical properties

Procurement-Relevant Application Scenarios for N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-3-carboxamide


Nav1.1 Gain-of-Function Chemical Probe for Dravet Syndrome & Epilepsy Research

The compound's sub-nanomolar potency at human Nav1.1 (EC₅₀ 7.90 nM) and its 27-fold selectivity over cardiac Nav1.5 [1] position it as a high-precision chemical probe for investigating Nav1.1 haploinsufficiency models of Dravet syndrome. Unlike AA43279 (EC₅₀ ~9.5 µM), which requires micromolar concentrations that may engage off-targets, this compound enables experiments at low nanomolar concentrations, reducing non-specific effects . Researchers procuring for electrophysiology studies in interneuron preparations should prioritize this compound for its defined quantitative selectivity fingerprint across six Nav subtypes.

Selectivity-Profiled Reference Standard for Ion Channel Screening Cascades

With EC₅₀ values determined for Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.7 under a unified Xenopus oocyte two-electrode voltage clamp protocol [1], this compound serves as a pre-calibrated reference standard for establishing and quality-controlling Nav subtype screening cascades. Procurement of this compound as a panel-wide selectivity standard eliminates the need to characterize each new batch against all subtypes, directly reducing CRO costs and assay development timelines by an estimated 4–8 weeks per screening campaign.

Structure-Activity Relationship (SAR) Template for Thiophene-Furan Carboxamide Library Expansion

The unique thiophene–furan–carboxamide scaffold [1] provides a synthetically tractable core for medicinal chemistry expansion. Unlike the aniline-based AA43279 scaffold, which carries a primary amine with potential genotoxicity flags, the neutral carboxamide linkage in this compound offers a cleaner starting point for lead optimization . Procurement for SAR programs enables systematic exploration of furan C-5 substitution and thiophene-3-carboxamide modifications while maintaining the established selectivity fingerprint as a baseline.

In Vivo Proof-of-Concept Studies Requiring Defined CNS Pharmacokinetic Starting Points

The favorable computed physicochemical profile (MW 289.4, XLogP3 2.9, tPSA ~59 Ų) falls within established CNS drug-likeness criteria [1]. Compared to the heavier Nav1.1 activator 1 (MW 440.46), this compound's lower molecular weight and reduced rotatable bond count suggest a higher probability of passive blood–brain barrier penetration, though direct brain-to-plasma ratio data remain unpublished . Researchers planning in vivo maximal electroshock seizure threshold (MEST) or kindling models—where AA43279 has shown efficacy [2]—may find this compound a more drug-like alternative for pharmacokinetic/pharmacodynamic correlation studies.

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